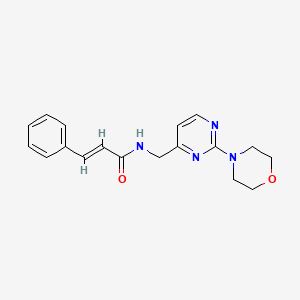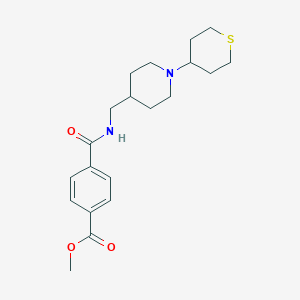![molecular formula C21H21N3O4S B2812958 N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide CAS No. 1251603-88-9](/img/structure/B2812958.png)
N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .
Synthesis Analysis
Quinazolin-4(3H)-one, a related compound, was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as the Niementowski reaction . Another method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
Quinazoline is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .Chemical Reactions Analysis
Quinazoline derivatives have been synthesized via various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical and Chemical Properties Analysis
Quinazoline is a light yellow crystalline solid that is soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has focused on synthesizing various heterocyclic compounds, including thiazoloquinazolines and thiazinoquinazolines, due to their promising biological activities. For example, one study highlights the synthesis of novel oxazino, thiazino, and oxazepinoquinazolinones via a copper-catalyzed tandem reaction, showcasing the interest in developing biologically active compounds from quinazoline derivatives (Abele, E., Popelis, J., & Višnevska, Yu., 2012). Another example involves the facile synthesis and antimicrobial study of thiazolo and thiazino benzoquinazolines, emphasizing the antimicrobial potential of such compounds (Gupta, R., & Chaudhary, R. P., 2012).
Antimicrobial and Anticancer Properties
Derivatives of quinazoline, such as benzo[b][1,6]naphthyridines carboxamide derivatives, have shown significant cytotoxic activity against various cancer cell lines, indicating their potential in anticancer research (Deady, L., et al., 2003). Similarly, compounds synthesized from visnagenone or khellinone have been evaluated for their anti-inflammatory and analgesic activities, providing insights into their potential therapeutic applications (Abu‐Hashem, A., et al., 2020).
Synthesis Techniques
The synthesis of such compounds often involves innovative techniques to introduce functional groups that confer desired biological activities. For instance, a study on the synthesis of functionalized partially hydrogenated quinolines utilized a Stork reaction — intramolecular transamination — alkylation tandem protocol, highlighting the complex synthetic routes employed to obtain these compounds (Dyachenko, I. V., et al., 2019).
Antitumor and Antimicrobial Evaluation
Further research includes the evaluation of novel quinazolinone and benzamide derivatives for their anticancer activities, demonstrating the ongoing exploration of quinazoline derivatives in developing new therapeutic agents (El-Hashash, M., et al., 2018). Additionally, some compounds have been specifically synthesized for antimycobacterial activities, illustrating the broad spectrum of potential applications in combating infectious diseases (Dinakaran, M., et al., 2008).
Mecanismo De Acción
Target of Action
Quinazoline derivatives have been reported to exhibit a broad spectrum of pharmacological activities . They are known to interact with various enzymes and receptors, playing a significant role in numerous biological processes .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some quinazoline derivatives have been found to inhibit enzymes, thereby altering the biochemical pathways within the cell .
Biochemical Pathways
They have been reported to exhibit anti-inflammatory, antitubercular, and antiviral activities, suggesting their involvement in these respective biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and efficacy .
Result of Action
Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of a compound .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-27-15-5-7-18(28-2)14(10-15)12-22-19(25)13-4-6-16-17(11-13)23-21-24(20(16)26)8-3-9-29-21/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAXUTXEISNXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
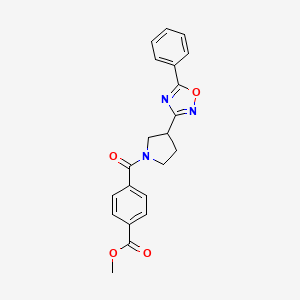
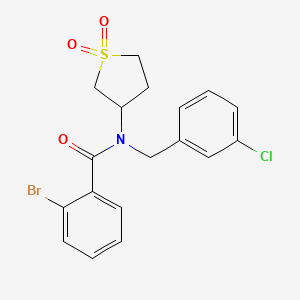
![N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine](/img/structure/B2812879.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2812880.png)


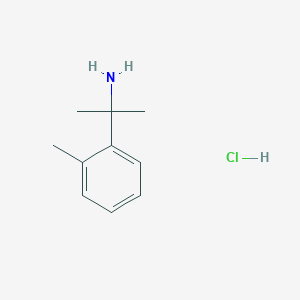
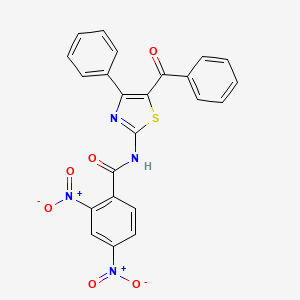
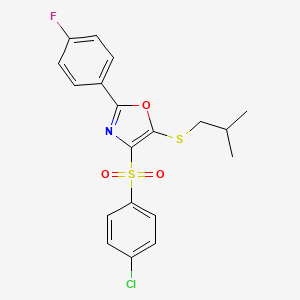
![N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B2812888.png)
![1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide](/img/structure/B2812891.png)
